3-(3-Hydroxyphenyl)propanenitrile
Overview
Description
3-(3-Hydroxyphenyl)propanenitrile is a member of phenols.
Scientific Research Applications
Intramolecular Hydrogen Bonds and Anomeric Effect
3-(3-Hydroxyphenyl)propanenitrile has been studied in the context of intramolecular hydrogen bonds and anomeric effects. A theoretical study using ab initio methods explored its properties along with other related nitriles, providing insights into its stability and geometric trends influenced by these molecular interactions (Fernández, Vázquez, & Ríos, 1992).
Catalysis and Chemical Synthesis
This compound has applications in chemical synthesis, particularly in the formation of β-hydroxy nitriles. Metal(II) Schiff base complexes have been used as catalysts for the conversion of epoxides to β-hydroxy nitriles, including derivatives of 3-hydroxy propanenitrile, under mild conditions. This method yields biologically-active molecules efficiently (Naeimi & Moradian, 2006).
Biocompatible Polymers and Imaging Applications
Research in 2020 introduced biocompatible, aliphatic, light-emitting terpolymers incorporating 3-(N-isopropylacrylamido)propanenitrile and related compounds. These terpolymers find use in diverse applications like Fe(III) sensing, cellular imaging, and as security ink, demonstrating the versatility of 3-hydroxypropanenitrile derivatives in advanced material science (Mahapatra et al., 2020).
Enantioselective Synthesis
The compound's derivatives have been utilized in enantioselective synthesis. For example, (S)-3-hydroxy-3-(2-thienyl) propanenitrile, a key chiral building block, has been synthesized using lipase-catalyzed transesterification, demonstrating the importance of 3-hydroxypropanenitrile in producing chiral compounds for pharmaceutical applications (Liu et al., 2016).
Bio-Based Chemical Production
3-Hydroxypropionic acid, closely related to 3-hydroxypropanenitrile, is a valuable platform chemical serving as a precursor for various compounds like acrylonitrile. Its production via microbial pathways highlights the biological and environmental significance of this chemical class (Vidra & Németh, 2017).
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H9NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4H2 |
InChI Key |
WKUNJVDLRFNPBI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CCC#N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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